REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:13][C:14]([C:15]([Cl:16])=[O:17])=[O:18].[Cl:24][CH2:25][Cl:26].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][c:9]([F:12])[c:10]1[F:11]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[Cl:13])[cH:8][c:9]([F:12])[c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)c(F)c(F)c1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1cc(F)c(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |